molecular formula C5H9N3OS B233952 O-Geranylvanillin CAS No. 151455-08-2

O-Geranylvanillin

Cat. No.: B233952
CAS No.: 151455-08-2
M. Wt: 288.4 g/mol
InChI Key: SRLAFDUAEAXGBA-XNTDXEJSSA-N
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Description

O-Geranylvanillin is an organic compound belonging to the class of aromatic monoterpenoids. It is characterized by the presence of an aromatic ring and a geranyl group attached to the vanillin structure. The molecular formula of this compound is C18H24O3, and it has a molecular weight of 288.38 g/mol . This compound is known for its unique fragrance and is found in certain green vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Geranylvanillin can be synthesized through the reaction of vanillin with geraniol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Geranylvanillin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and as a reagent in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its unique aroma

Mechanism of Action

The mechanism of action of O-Geranylvanillin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in antioxidant and antimicrobial pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the vanillin and geranyl moieties, which impart distinct chemical and biological properties. Its combination of aromatic and monoterpenoid characteristics makes it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-14(2)6-5-7-15(3)10-11-21-17-9-8-16(13-19)12-18(17)20-4/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLAFDUAEAXGBA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C(C=C1)C=O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316253
Record name O-Geranylvanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151455-08-2
Record name O-Geranylvanillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151455-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Geranylvanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Geranylvanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Geranylvanillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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